
1-(3-Methylphenyl)Piperidin-4-One
Overview
Description
1-(3-Methylphenyl)Piperidin-4-One is a chemical compound with the molecular formula C12H15NO . It is used for research and development purposes .
Synthesis Analysis
Piperidin-4-one derivatives can be synthesized through various methods. One such method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the Piloty-Robinson reaction of N-substituted piperidin-4-one azines .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidin-4-one ring attached to a 3-methylphenyl group . The molecular weight of this compound is 189.26 .Chemical Reactions Analysis
Piperidin-4-one derivatives can undergo various intra- and intermolecular reactions to form different types of compounds . For example, the Piloty-Robinson reaction of N-substituted piperidin-4-one azines can lead to the formation of 3,6-diazacarbazole .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 189.26 . It has a density of 1.084g/cm3 and a boiling point of 345.9ºC at 760 mmHg .Scientific Research Applications
Molecular Structure and Synthesis
- The molecular structure of compounds related to 1-(3-Methylphenyl)Piperidin-4-One, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been explored, revealing insights into the hydrogen bonding and C-H…π interactions within these molecules (Khan et al., 2013).
Spectral and Theoretical Studies
- Spectral and theoretical studies have been conducted on compounds like 3-ethyl-5-methyl-2,6-bis(4-methylphenyl)piperidin-1-ium picrate, providing valuable data on UV-visible spectra, fluorescence, emission properties, and the impact of different solvents on these properties (Amala et al., 2019).
Corrosion Inhibition
- N1-(3-methylphenyl)piperidine-1,4-dicarboxamide has been found to be an effective corrosion inhibitor for soft-cast steel in acidic environments, displaying high inhibition efficiency and adsorption characteristics that follow the Freundlich’s adsorption isotherm model (Rajendraprasad et al., 2020).
Conformation and Biological Investigation
- Research on N-acyl derivatives of piperidin-4-ones shows potential pharmacological effects, with the study of their conformation and biological activities such as antibacterial and antioxidant effects (Mohanraj & Ponnuswamy, 2017).
Conformational Study of Fused Benzoxazino- and Quinazolinonaphthoxazines
- Piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine compounds have been synthesized and studied for their conformational properties, contributing to the understanding of molecular structures in pharmaceutical research (Csütörtöki et al., 2012).
Crystal Structure of LSD1 in Complex
- Studies on LSD1 complexes with piperidine-4-ylmethoxy compounds have advanced the understanding of small-molecule inhibitors and their binding modes, crucial for designing more potent reversible inhibitors (Niwa et al., 2018).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(3-Methylphenyl)Piperidin-4-One, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as dipeptidyl peptidase 4 and Anaplastic Lymphoma Kinase (ALK) . These proteins play crucial roles in various biological processes, including immune response and cell growth.
Mode of Action
This interaction can lead to changes in cellular processes and biochemical pathways .
Action Environment
The action, efficacy, and stability of 1-(3-Methylphenyl)Piperidin-4-One can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Biochemical Analysis
Biochemical Properties
1-(3-Methylphenyl)Piperidin-4-One plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the catalytic activity of enzymes, affecting metabolic flux and the levels of metabolites within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key signaling molecules, this compound can impact gene expression patterns and metabolic processes within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their catalytic functions. For example, this compound has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming. These long-term effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, thereby modulating the flow of metabolites through different pathways. These interactions highlight the importance of this compound in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for understanding the bioavailability and pharmacokinetics of this compound .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-methylphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYLQUBHKXFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612668 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365554-90-1 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
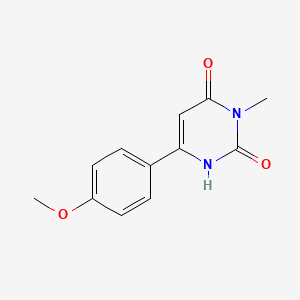
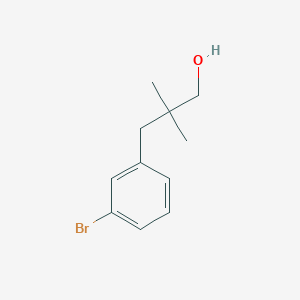
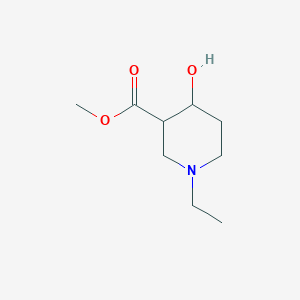
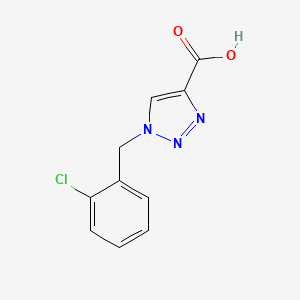
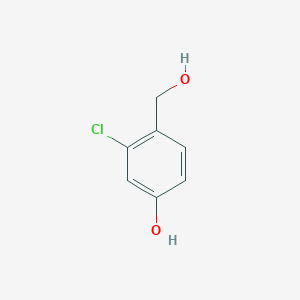
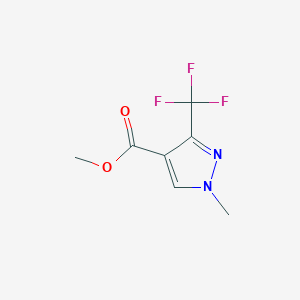
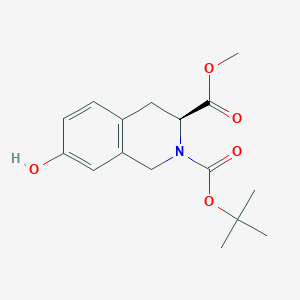

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)


![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

